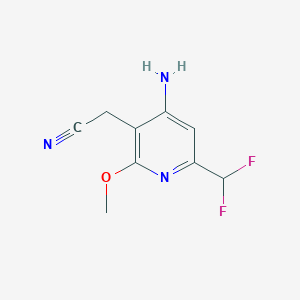

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Acetonitrilometil)-2-metoxi-6-(difluorometil)-4-aminopiridina es un derivado de piridina fluorado. Las piridinas fluoradas son conocidas por sus propiedades químicas únicas, que las hacen valiosas en diversas aplicaciones científicas e industriales. La presencia de átomos de flúor en el compuesto mejora su estabilidad y reactividad, lo que lo convierte en un tema de interés en los campos de la química, la biología y la medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de piridinas fluoradas, incluida 3-(Acetonitrilometil)-2-metoxi-6-(difluorometil)-4-aminopiridina, generalmente involucra reacciones de sustitución nucleófila. Las piridinas que contienen grupos salientes como halógenos o sulfonatos se utilizan como materiales de partida. Los nucleófilos comunes incluyen fluoruros de metales alcalinos, ácido fluorhídrico y fluoruro de tetrabutilamonio .

Métodos de producción industrial

La producción industrial de piridinas fluoradas a menudo emplea métodos de alto rendimiento utilizando agentes fluorantes selectivos. Por ejemplo, Selectfluor® es un reactivo ampliamente utilizado para la preparación de fluoropiridinas sustituidas debido a su eficiencia y alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

3-(Acetonitrilometil)-2-metoxi-6-(difluorometil)-4-aminopiridina experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.

Sustitución: Las reacciones de sustitución nucleófila son comunes, donde los átomos de flúor pueden ser reemplazados por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean nucleófilos como fluoruro de sodio y fluoruro de potasio en reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir diversas piridinas sustituidas .

Aplicaciones Científicas De Investigación

3-(Acetonitrilometil)-2-metoxi-6-(difluorometil)-4-aminopiridina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de compuestos fluorados más complejos.

Mecanismo De Acción

El mecanismo de acción de 3-(Acetonitrilometil)-2-metoxi-6-(difluorometil)-4-aminopiridina involucra su interacción con objetivos moleculares y vías específicas. La presencia de átomos de flúor mejora la capacidad del compuesto para interactuar con moléculas biológicas, potencialmente inhibiendo o activando enzimas y receptores específicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Compuestos similares

2-Fluoropiridina: Otra piridina fluorada con propiedades químicas similares pero diferentes actividades biológicas.

3-Fluoropiridina: Similar en estructura pero varía en reactividad y aplicaciones.

4-Fluoropiridina: Comparte algunas propiedades químicas pero tiene usos distintos en diferentes campos.

Singularidad

3-(Acetonitrilometil)-2-metoxi-6-(difluorometil)-4-aminopiridina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas.

Actividad Biológica

2-(4-Amino-6-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Its molecular formula indicates the presence of fluorine substituents, which may enhance its biological activity by influencing the compound's interaction with biological targets.

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes and receptors associated with inflammatory and autoimmune responses. Specifically, it has been suggested that such compounds may inhibit myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammation .

Biological Activity Overview

The biological activities of this compound include:

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting MPO activity, which is implicated in several inflammatory disorders .

- Anticancer Potential : Preliminary studies suggest that similar pyridine derivatives may have anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies

- Inhibition of Myeloperoxidase :

- Anticancer Activity :

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | MPO inhibition | |

| Anticancer potential | Apoptosis induction |

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and metabolic stability, making them suitable candidates for further development as therapeutic agents. Studies indicate that these compounds maintain their efficacy over extended periods when administered orally .

Propiedades

Fórmula molecular |

C9H9F2N3O |

|---|---|

Peso molecular |

213.18 g/mol |

Nombre IUPAC |

2-[4-amino-6-(difluoromethyl)-2-methoxypyridin-3-yl]acetonitrile |

InChI |

InChI=1S/C9H9F2N3O/c1-15-9-5(2-3-12)6(13)4-7(14-9)8(10)11/h4,8H,2H2,1H3,(H2,13,14) |

Clave InChI |

YYOCKGPMOPISCC-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC(=N1)C(F)F)N)CC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.